
3,4-Dihydro-1'-methylspiro(naphthalene-2(1H),3'-pyrrolidine)-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1'-methylspiro(naphthalene-2(1H),3'-pyrrolidine)-2',5'-dione, commonly known as DMSP, is a chemical compound with significant importance in the field of scientific research. It is a spirocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of DMSP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMSP has been shown to inhibit the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and survival. DMSP has also been shown to inhibit the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
DMSP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMSP can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMSP has also been shown to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In vivo studies have shown that DMSP can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMSP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, DMSP also has some limitations for lab experiments. It is a relatively large and complex molecule, which can make it difficult to modify and optimize for specific applications. It also has limited solubility in aqueous solutions, which can limit its use in certain assays and experiments.
Zukünftige Richtungen
There are several future directions for the study of DMSP. One direction is the development of DMSP analogs with improved properties, such as increased potency, solubility, and selectivity. Another direction is the investigation of the role of DMSP in the biosynthesis of natural products, such as alkaloids and terpenoids. Additionally, the potential of DMSP as a drug target and as a lead compound for drug discovery should be further explored. Finally, the development of new methods for the synthesis of DMSP and its analogs should be investigated to improve their accessibility and scalability.
Conclusion:
In conclusion, DMSP is a spirocyclic compound with significant importance in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMSP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMSP, including the development of DMSP analogs, investigation of its role in natural product biosynthesis, and exploration of its potential as a drug target.
Synthesemethoden
The synthesis of DMSP can be achieved by using various methods, including the Diels-Alder reaction, the Pictet-Spengler reaction, and the Mannich reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile to form a cycloadduct. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone to form a spirocyclic compound. The Mannich reaction involves the reaction between an aldehyde or ketone, an amine, and a nucleophile to form an imine.
Wissenschaftliche Forschungsanwendungen
DMSP has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMSP has been investigated for its antitumor, anti-inflammatory, and antiviral properties. In biochemistry, DMSP has been studied for its role in the biosynthesis of various natural products. In pharmacology, DMSP has been investigated for its potential as a drug target and as a lead compound for drug discovery.
Eigenschaften
CAS-Nummer |
109104-45-2 |
|---|---|
Produktname |
3,4-Dihydro-1'-methylspiro(naphthalene-2(1H),3'-pyrrolidine)-2',5'-dione |
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
1'-methylspiro[2,4-dihydro-1H-naphthalene-3,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C14H15NO2/c1-15-12(16)9-14(13(15)17)7-6-10-4-2-3-5-11(10)8-14/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
RMKQRTVQYVEVFO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2(C1=O)CCC3=CC=CC=C3C2 |
Kanonische SMILES |
CN1C(=O)CC2(C1=O)CCC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



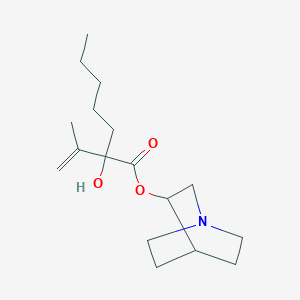
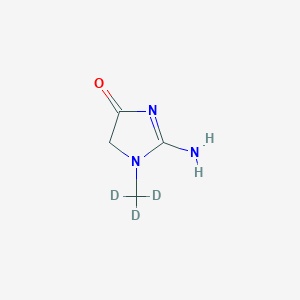
![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)
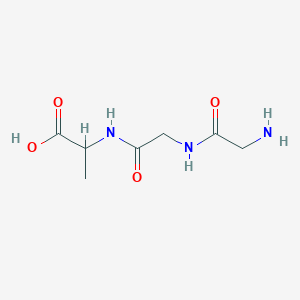
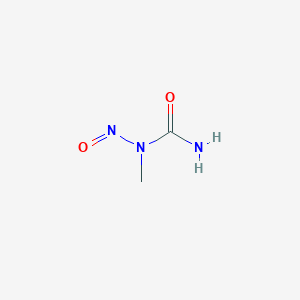
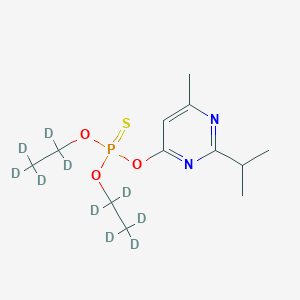
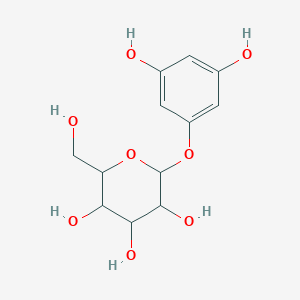
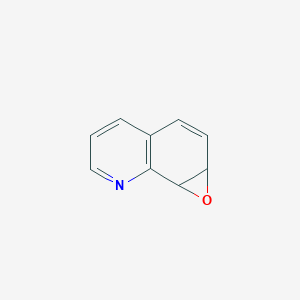
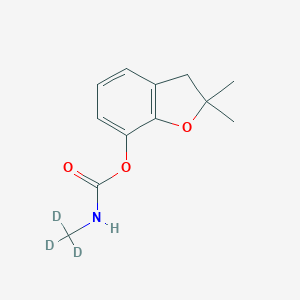
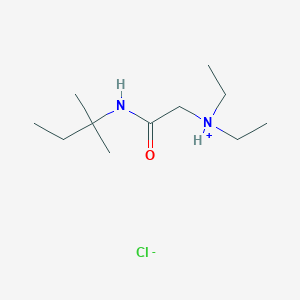

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)

